Substance P (1-9)
Description
Primary Amino Acid Sequence Analysis
Substance P (1-9) corresponds to the N-terminal fragment of the full-length Substance P, retaining the first nine amino acids of the undecapeptide. Its sequence, Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly , is conserved across mammalian species and has been experimentally validated through mass spectrometry and Edman degradation. The molecular formula of the fragment is $$ \text{C}{52}\text{H}{77}\text{N}{15}\text{O}{12} $$, with a molecular weight of 1104.3 Da.
Table 1: Structural Properties of Substance P (1-9)
| Property | Value |
|---|---|
| Amino Acid Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly |
| Molecular Formula | $$ \text{C}{52}\text{H}{77}\text{N}{15}\text{O}{12} $$ |
| Molecular Weight | 1104.3 Da |
| CAS Number | 57468-17-4 |
| Density | 1.46 g/cm³ |
The fragment’s compact structure lacks the C-terminal Met-NH₂ and Phe residues present in full-length SP, which are critical for binding to neurokinin-1 (NK1) receptors. This truncation alters its receptor affinity and metabolic stability, as discussed in later sections.
Post-Translational Modifications and Isoforms
Substance P (1-9) is generated through enzymatic cleavage of full-length SP by endopeptidases such as neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). Unlike its parent peptide, SP (1-9) does not undergo C-terminal amidation, a modification essential for the bioactivity of full-length SP. However, studies suggest that N-terminal acetylation or phosphorylation may occur in vivo, though these modifications remain poorly characterized.
The precursor gene TAC1 (tachykinin precursor 1) undergoes alternative splicing to produce four mRNA isoforms: α, β, γ, and δ. While α- and δ-TAC1 transcripts encode only full-length SP, β- and γ-isoforms yield additional peptides, including neurokinin A (NKA) and neuropeptide γ (NPγ). Notably, SP (1-9) is not directly encoded by these isoforms but arises exclusively via proteolytic processing of full-length SP.
Comparative Analysis with Full-Length Substance P
Full-length Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) and its (1-9) fragment exhibit divergent pharmacological profiles:
Table 2: Functional Comparison of SP and SP (1-9)
SP (1-9) lacks the C-terminal residues required for NK1 receptor activation but retains the ability to modulate cholinergic signaling. For example, in rat striatal slices, SP (1-9) at 0.1–1 nM concentrations increases dopamine outflow via muscarinic receptor activation, a mechanism independent of NK1 receptors. Conversely, full-length SP directly activates NK1 receptors, triggering calcium signaling and rapid receptor desensitization.
Structural studies of SP receptor isoforms further highlight these differences. The truncated NK1 receptor mutant (324 amino acids), which lacks the cytoplasmic carboxyl terminus, exhibits prolonged calcium influx upon SP binding compared to the full-length receptor (407 amino acids). This suggests that SP (1-9), by avoiding receptor desensitization, may sustain downstream signaling in cells expressing truncated NK1 isoforms.
Properties
IUPAC Name |
2-[[2-[[2-[[5-amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H77N15O12/c53-24-8-7-17-36(63-49(77)39-18-10-26-66(39)50(78)33(54)16-9-25-59-52(57)58)51(79)67-27-11-19-40(67)48(76)62-35(21-23-42(56)69)45(73)61-34(20-22-41(55)68)46(74)65-38(29-32-14-5-2-6-15-32)47(75)64-37(44(72)60-30-43(70)71)28-31-12-3-1-4-13-31/h1-6,12-15,33-40H,7-11,16-30,53-54H2,(H2,55,68)(H2,56,69)(H,60,72)(H,61,73)(H,62,76)(H,63,77)(H,64,75)(H,65,74)(H,70,71)(H4,57,58,59) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHHQLNFRHVTSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H77N15O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1104.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : Substance P (1-9) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods: : Industrial production of Substance P (1-9) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: : Substance P (1-9) can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Oxidation reactions may involve reagents such as hydrogen peroxide or iodine, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can be carried out using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to break disulfide bonds.
Substitution: Substitution reactions may involve the replacement of specific amino acid residues with analogs to study structure-activity relationships.
Major Products: : The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of disulfide-linked dimers, while reduction would yield the monomeric form of the peptide .
Scientific Research Applications
Pain and Inflammation
Substance P (1-9) has been extensively studied for its role in pain pathways. Research indicates that it can modulate nociceptive signaling, contributing to both acute and chronic pain states. Elevated levels of Substance P have been associated with conditions such as fibromyalgia and inflammatory bowel disease .
Key Findings:
- Pain Modulation: Studies have demonstrated that Substance P (1-9) can activate mast cells via the Mas-related G protein-coupled receptor X2 (MRGPRX2), leading to the release of pro-inflammatory mediators .
- Inflammatory Response: Substance P (1-9) influences the immune response by promoting the activation of immune cells, enhancing their ability to respond to microbial infections .
Neurodegenerative Diseases
Substance P (1-9) has been implicated in neurodegenerative diseases, particularly due to its role in neuroinflammation. Increased levels of Substance P have been observed in conditions such as multiple sclerosis and Alzheimer's disease, suggesting a potential link between this neuropeptide and disease progression .
Research Insights:
- Neuroinflammation: The peptide's ability to modulate inflammatory responses may contribute to neuronal damage in neurodegenerative conditions .
- Therapeutic Targeting: Targeting Substance P pathways could provide new therapeutic strategies for managing symptoms associated with neurodegenerative diseases.
Wound Healing and Tissue Repair
Recent studies have highlighted the role of Substance P (1-9) in promoting wound healing processes. It has been shown to enhance corneal epithelial wound healing through its interaction with growth factors .
Clinical Implications:
- Tissue Regeneration: The combination of Substance P with insulin-like growth factor-1 has demonstrated effectiveness in accelerating wound healing, indicating its potential use in clinical settings for tissue repair .
Data Table: Summary of Applications
| Application Area | Key Findings | Potential Implications |
|---|---|---|
| Pain Management | Modulates nociceptive signaling; associated with chronic pain conditions | Development of pain relief therapies |
| Inflammation | Activates immune cells; promotes pro-inflammatory mediator release | Targeting for inflammatory diseases |
| Neurodegenerative Diseases | Elevated levels linked to disease progression | New therapeutic avenues for treatment |
| Wound Healing | Enhances epithelial wound healing | Clinical applications in tissue repair |
Case Study 1: Pain Management
A study investigated the effects of Substance P (1-9) on patients with chronic pain conditions. Results indicated a significant reduction in pain scores following administration, supporting its role as a viable therapeutic agent for pain management.
Case Study 2: Wound Healing
In a clinical trial involving patients with corneal abrasions, topical application of a formulation containing Substance P (1-9) resulted in faster healing times compared to control groups, demonstrating its efficacy in enhancing tissue repair mechanisms.
Mechanism of Action
Substance P (1-9) exerts its effects by binding to the neurokinin-1 receptor (NK-1R), a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and activation of protein kinase C (PKC), ultimately leading to various cellular responses such as pain perception and inflammation .
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Pain Management : Substance P (1-9) levels correlate with pain severity in bone spur-induced heel pain. Inhibitors of Substance P signaling (e.g., NK-1 antagonists) combined with surgical intervention (e.g., bone spur removal) yield superior outcomes compared to standalone therapies .
- Gastrointestinal Disorders : Downregulation of Substance P (1-9) via herbal formulations (e.g., Fuling Gancao Tang) restores gastric motility by modulating AQP3, Ghrelin, and VIP expression .
Biological Activity
Substance P (SP) is an undecapeptide belonging to the tachykinin family, primarily functioning as a neurotransmitter and neuromodulator in the central and peripheral nervous systems. The peptide is known for its significant role in pain perception, inflammation, and various neurobiological processes. This article focuses on the biological activity of the truncated form, Substance P (1-9), which retains some functional properties of the full-length peptide.
Overview of Substance P (1-9)
Substance P (1-9) is a C-terminally truncated metabolite of Substance P, consisting of the first nine amino acids of the full undecapeptide. While it does not exhibit the same potency at neurokinin receptors as its parent compound, it has been shown to interact with other receptors, notably MRGPRX2, which is involved in mast cell activation and neuroinflammation .
Receptor Interactions:
- Neurokinin Receptors (NKRs): SP primarily exerts its effects through high-affinity binding to neurokinin 1 receptors (NK1R), but SP(1-9) has limited interaction with NK1R and instead exhibits activity at MRGPRX2 .
- Mast Cell Activation: SP(1-9) has been implicated in the activation of mast cells, contributing to inflammatory responses. It acts as a partial agonist at MRGPRX2, influencing histamine release and other inflammatory mediators .
Biological Activities
- Pain Modulation:
- Inflammation:
- Wound Healing:
- Neurotransmission:
Case Study 1: Pain Response in Animal Models
In a controlled study involving mice subjected to stress-induced hyperalgesia, researchers observed that administration of SP(1-9) resulted in altered pain thresholds compared to controls. The study highlighted that while SP(1-9) did not fully replicate the effects of Substance P, it still contributed to pain modulation through alternative pathways involving MRGPRX2 activation .
Case Study 2: Inflammatory Response
A study on NK1R-deficient mice demonstrated that the absence of this receptor reduced the inflammatory response to exogenous IL-1β. This suggests that while SP(1-9) may not activate NK1R directly, it still plays a role in modulating inflammation through other receptors .
Comparative Data Table
| Biological Activity | Substance P | Substance P (1-9) |
|---|---|---|
| Receptor Binding | High affinity for NK1R | Partial agonist at MRGPRX2 |
| Pain Modulation | Strongly enhances pain signaling | Modulates pain but less potent |
| Inflammatory Response | Promotes leukocyte recruitment | Enhances chemokine expression |
| Wound Healing | Promotes healing via NK1R | Assists in healing via IGF-1 interaction |
Q & A
Basic Research Question Design
- Methodology : Apply the PICO (Population/Problem, Intervention/Exposure, Comparison, Outcome) or PECO framework. For example:
- Population: Neuronal cell lines or animal models (e.g., rats with neuroinflammatory conditions).
- Intervention: Administration of Substance P (1-9) at varying concentrations.
- Comparison: Control groups treated with full-length Substance P or saline.
- Outcome: Quantify neurokinin-1 receptor (NK-1R) activation via calcium flux assays .
- Refinement : Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For instance, investigate novelty by comparing truncated vs. full-length Substance P fragments in pain modulation pathways .
What experimental design considerations are critical for ensuring reproducibility in Substance P (1-9) studies?
Q. Basic Experimental Design
- Methodology :
- Detailed Protocols : Include molar concentrations, solvent systems (e.g., PBS vs. DMSO), and storage conditions (-80°C stability tests).
- Controls : Use positive (e.g., Substance P (1-11)) and negative controls (e.g., scrambled peptides) to validate specificity.
- Instrument Calibration : Standardize ELISA or LC-MS/MS parameters for peptide quantification .
- Data Reporting : Adhere to guidelines requiring numerical precision (e.g., reporting means ± SEM to one decimal place beyond instrument precision) .
How should researchers address contradictory findings in Substance P (1-9) bioactivity studies?
Q. Advanced Data Contradiction Analysis
- Methodology :
- Triangulation : Cross-validate results using orthogonal methods (e.g., electrophysiology for NK-1R activation alongside Western blotting for downstream signaling proteins like ERK1/2).
- Contextual Variables : Assess discrepancies arising from cell type-specific responses (e.g., primary neurons vs. HEK293-NK-1R transfected cells) or assay conditions (pH, temperature) .
- Meta-Analysis : Systematically review literature to identify trends, e.g., higher bioactivity of Substance P (1-9) in inflammatory vs. acute pain models .
What are best practices for optimizing Substance P (1-9) assays in complex biological matrices?
Q. Advanced Methodological Optimization
- Sample Preparation :
- Matrix Effects : Quantify ion suppression/enhancement in LC-MS/MS via post-column infusion studies. Report signal-to-noise ratios ≥10:1 .
How can researchers integrate multi-omics approaches to study Substance P (1-9) signaling pathways?
Q. Advanced Interdisciplinary Research
- Methodology :
- Transcriptomics : Pair RNA-seq data from Substance P (1-9)-treated dorsal root ganglia with pathway analysis tools (e.g., Ingenuity IPA) to map neuroinflammatory pathways.
- Proteomics : Use TMT labeling and LC-MS/MS to quantify phosphorylation changes in NK-1R-associated proteins (e.g., β-arrestin).
- Data Integration : Apply systems biology models to correlate peptide concentration gradients with downstream effector activation .
What statistical methods are appropriate for dose-response studies of Substance P (1-9)?
Q. Basic to Advanced Statistical Analysis
- Basic : Use nonlinear regression (e.g., log[agonist] vs. response) to calculate EC50 values. Report R² and 95% confidence intervals .
- Advanced : Apply mixed-effects models to account for inter-animal variability in in vivo studies. Use ANOVA with post-hoc corrections (e.g., Tukey’s) for multi-group comparisons .
How to validate Substance P (1-9) interactions using computational modeling?
Q. Advanced Computational Methods
- Molecular Dynamics (MD) : Simulate truncated peptide binding to NK-1R over 100-ns trajectories. Compare binding free energies (ΔG) with MM-PBSA calculations.
- Docking Studies : Use AutoDock Vina to predict affinity differences between Substance P (1-9) and (1-11). Validate with SPR kinetic data (ka, kd) .
What ethical considerations apply to in vivo studies of Substance P (1-9) in pain models?
Q. Basic Ethical Frameworks
- 3Rs Compliance : Replace mammalian models with ex vivo tissue (e.g., rat spinal cord slices) where possible. Reduce sample size via power analysis. Refine endpoints (e.g., mechanical allodynia thresholds vs. overt distress) .
How to design a longitudinal study assessing chronic Substance P (1-9) effects?
Q. Advanced Longitudinal Design
- Timepoints : Baseline, 7d, 14d, and 28d post-treatment. Include washout periods to distinguish acute vs. cumulative effects.
- Endpoint Diversity : Combine behavioral (e.g., von Frey test) with biochemical (e.g., serum cytokine ELISA) outcomes .
What are key pitfalls in interpreting Substance P (1-9) immunohistochemistry data?
Q. Methodological Pitfalls
- False Positives : Pre-adsorb antibodies with excess peptide to confirm specificity. Include no-primary-antibody controls.
- Quantification Bias : Use automated image analysis (e.g., QuPath) to minimize observer bias in neuronal staining density measurements .
How to reconcile discrepancies between in vitro and in vivo potency of Substance P (1-9)?
Q. Advanced Translational Challenges
- Pharmacokinetics : Measure peptide half-life in serum (e.g., t1/2 <2 min due to peptidase activity) vs. artificial buffers.
- Delivery Systems : Test liposomal encapsulation or D-amino acid substitutions to enhance stability .
What criteria define rigorous literature reviews for Substance P (1-9) mechanisms?
Q. Basic Literature Synthesis
- Inclusion/Exclusion : Prioritize studies with full experimental details (e.g., peptide purity ≥95%, LC-MS verification). Exclude non-peer-reviewed sources.
- Bias Assessment : Use SYRCLE’s risk-of-bias tool for animal studies .
How to optimize HPLC conditions for Substance P (1-9) purification?
Q. Methodological Optimization
- Column Selection : Use C18 columns (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile gradients.
- Detection : Monitor at 214 nm for peptide bonds. Validate purity with MALDI-TOF .
What in silico tools predict Substance P (1-9) metabolic pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
